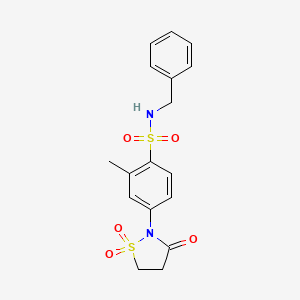

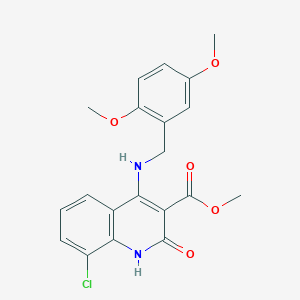

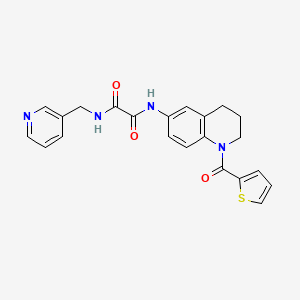

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives can exhibit a wide range of biological activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, piperazine derivatives are often synthesized through various methods including alkylation, acylation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and others .科学的研究の応用

Alzheimer’s Disease Neuroprotection

This compound has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). It has shown potential as an acetylcholinesterase inhibitor (AChEI), which is a therapeutic target for increasing central cholinergic neurotransmission in AD patients . In vivo studies have demonstrated its ability to ameliorate behavioral and neurochemical alterations induced by neurotoxic agents .

Antibacterial Activity

Piperazine derivatives, including this compound, have been reported to exhibit antibacterial properties. The incorporation of the piperazine moiety into biologically active compounds has been accomplished through a Mannich reaction, which is known to positively modulate the pharmacokinetic properties of drug substances . This suggests potential applications in developing new antibacterial agents.

Antioxidant Enzyme Modulation

In addition to its neuroprotective role, this compound has been associated with the modulation of endogenous antioxidant enzymes. It has been shown to restore the levels of enzymes like GST, GPx, GR, and GSH, which are crucial for preventing oxidative stress-related damage .

Lipid Peroxidation and Protein Damage Prevention

The compound has demonstrated efficacy in preventing lipid peroxidation and protein damage, which are common pathological features in various neurodegenerative disorders. By inhibiting these processes, the compound could contribute to the protection of neuronal cells .

Acetylcholinesterase Inhibition

As an AChEI, this compound has been found to lower acetylcholinesterase activity, which is beneficial in conditions where there is a need to increase the levels of acetylcholine, such as in AD .

Psychoactive Substance Research

The piperazine ring, a component of this compound, is also found in psychoactive substances used for recreational purposes. While this application is not therapeutic, it highlights the diverse chemical properties and potential uses of piperazine derivatives in various fields, including neuroscience research .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-29-19-8-6-18(7-9-19)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)21-16-17-4-2-3-5-20(17)30-21/h2-9,16H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXANIZWIVTVKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2937692.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)

![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)

![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)